molecular formula C9H8OS B1307729 5-Methoxy-1-benzothiophene CAS No. 20532-30-3

5-Methoxy-1-benzothiophene

Cat. No. B1307729
CAS RN: 20532-30-3
M. Wt: 164.23 g/mol
InChI Key: YUCSRVKBVKJMNH-UHFFFAOYSA-N
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Description

5-Methoxy-1-benzothiophene is a derivative of benzothiophene, a compound that consists of a thiophene ring fused to a benzene ring. The methoxy group at the 5-position indicates the presence of an oxygen-linked methyl group attached to the fifth carbon of the benzothiophene structure. This structural modification can significantly influence the chemical and physical properties of the molecule, as well as its potential applications in various fields such as organic electronics, pharmaceuticals, and materials science .

Synthesis Analysis

The synthesis of benzothiophene derivatives, including those with methoxy groups, can be achieved through various methods. One approach involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be converted into benzothiophenes using palladium-catalyzed or radical-promoted reactions . Another method includes the oxidative cyclization of α-mercaptocinnamic acids, which can lead to the formation of benzo[b]thiophene-2-carboxylic acids and their derivatives . These synthetic routes provide access to a range of benzothiophene derivatives with different substituents, allowing for the exploration of their diverse properties and applications.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including 5-methoxy-1-benzothiophene, is characterized by the planarity of the fused ring system. This planarity is conducive to π-π stacking and can lead to a herringbone arrangement in the solid state, as observed in related compounds such as benzo[1,2-b:4,5-b']dichalcogenophenes . The presence of the methoxy group can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzothiophene derivatives can participate in various chemical reactions, including coupling reactions and cyclization processes. For instance, Stille coupling has been used to prepare thiophene-benzoquinone derivatives, which can serve as precursors for anilate ligands in coordination chemistry . The reactivity of the methoxy group in 5-methoxy-1-benzothiophene can also be exploited in synthetic chemistry to create more complex molecules with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-1-benzothiophene can be inferred from studies on similar compounds. For example, the electron-donating properties of alkoxy benzo[b]thiophenes have been investigated using spectroscopic techniques and cyclic voltammetry, revealing their potential in electron transfer processes . Additionally, the liquid crystalline properties of compounds containing benzothiophene units have been explored, with some derivatives exhibiting fluorescent behavior and mesogenic character, which could be useful in the development of liquid crystalline polymeric systems .

Scientific Research Applications

Organic Semiconductors

5-Methoxy-1-benzothiophene (MBT) derivatives have been explored in the field of organic semiconductors. Yao et al. (2017) synthesized two MBT derivatives, BOP-BTBT and DBOP-BTBT, and used them as active layers in organic thin-film transistors. The incorporation of methoxy groups significantly improved hole transport mobility, demonstrating the utility of MBT derivatives in organic electronics (Yao et al., 2017).

Fungicidal Activities

MBT derivatives have also shown potential in agriculture, specifically as fungicides. Tu et al. (2014) synthesized novel benzothiophene-substituted oxime ether strobilurins, where the benzothiophene group stabilized the E-styryl group in Enoxastrobin, an unsaturated oxime strobilurin fungicide. These compounds exhibited good to excellent fungicidal activities against a range of fungi (Tu et al., 2014).

Spectroscopic and Electron Donating Properties

Investigations into the spectroscopic and electron-donating properties of MBT derivatives have been conducted by Misra et al. (2001). They studied two alkoxy benzo[b]thiophene molecules, including 5-methoxy benzo[b]thiophene (5MBT), using various spectroscopic techniques. This research provides insights into the electronic properties of these molecules, which could be relevant in various chemical and physical applications (Misra et al., 2001).

Corrosion Inhibition

MBT derivatives have been studied for their corrosion inhibition properties. Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives showed significant effectiveness in protecting steel, indicating their potential application in industrial corrosion prevention (Fouda et al., 2020).

Photocatalysis and Chemical Reactions

MBT derivatives are also relevant in photocatalysis and chemical reactions. Nakagawa et al. (2012) synthesized 4,5-dibenzothienylthiazole derivatives with reactive positions on benzothiophene rings, studying their photochromic ring-closing reaction followed by spontaneous elimination and substitution reactions. This research demonstrates the role of MBT derivatives in photochemical processes (Nakagawa et al., 2012).

Safety And Hazards

Sigma-Aldrich provides 5-Methoxy-1-benzothiophene to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . More detailed safety and hazard information are not provided in the retrieved sources.

Future Directions

Benzothiophene derivatives have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry . They have shown strong biological activities such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . Therefore, the future directions of 5-Methoxy-1-benzothiophene could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

5-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCSRVKBVKJMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394496
Record name 5-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-benzothiophene

CAS RN

20532-30-3
Record name 5-Methoxybenzo[b]thiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-1-benzothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1-benzothiophene
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, polyphosphoric acid (10 g) was added to anhydrous chlorobenzene (150 ml). To the resulting mixture, 1-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene (5.2 g, 22.7 mmol) was added under refluxing over 1.5 hours and the reaction mixture was heated to reflux overnight. The reaction was cooled to room temperature, and then the organic layer was separated. To the polyphosphoric acid layer, water was added and the obtained solution was extracted with methylene chloride. All organic layers thus obtained were washed with water and a saturated sodium chloride aqueous solution and dried with sodium sulfate. After filtration, the solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:40)] to obtain the title compound (1.1 g, 30%).
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

To a solution of 1.8 g of 5-bromobenzo[b]thiophene in 2 mL of anhydrous DMF and 1 mL of MeOH was added 686 mg of NaOMe. The mixture was heated to 110° C. (bath temp), and 121 mg of CuBr was added. The brown suspension was heated at 110° C. for ˜2 h and at ˜145° C. for 30 min. The reaction was quenched with ca. 50 mL of H2O and the mixture was extracted with 100 mL of Et2O (2×), EtOAc (1×), and CH2Cl2 (1×). The organic layers were washed with 50 mL of brine, combined, dried over MgSO4, concentrated, and flash chromatographed with 3% Et2O-hexanes to afford 894.5 mg (64%) of the title compound along with 168.8 mg (9.4%) of 5-bromobenzo[b]-thiophene.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
686 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
121 mg
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzenethiol (24.7 g) in acetone (100 ml) was added potassium carbonate (18.5 g), then 2-bromo-1,1-diethoxyethane (19.5 ml) was added dropwise thereto, the solution was stirred overnight at room temperature, then acetone was added thereto. The solution was filtered, and the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system). To a solution of the resulting 1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene (32.5 g) in chlorobenzene (350 ml) was added polyphosphoric acid (60 ml), and then the solution was stirred for 2 hours at 140° C. The reaction mixture was poured into an ice, extracted with ethyl acetate, then sequentially washed with aqueous ammonia, water and brine, dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo, the resulting residue was purified by silica gel column chromatography (hexane) to provide 5-bromobenzo[b]thiophene (13.7 g). By referring to the synthetic method of Tetrahedron Lett., 1993, 34, 1007, to 5-bromobenzo[b]thiophene (13.7 g) was added sodium methoxide (28% solution in methanol) (200 ml). Copper(I) bromide (13.5 g) and ethyl acetate (40 ml) were sequentially added thereto followed by stirring for 4.5 hours at 80° C. Ethyl acetate and water were sequentially added thereto, the solution was stirred, then filtered through celite pad, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo, and the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (9.2 g).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
5
Citations
M Mézlová, H Petříčková, P Maloň… - Collection of …, 2003 - cccc.uochb.cas.cz
Ullmann dimerization of substituted methyl 3-X-1-benzothiophene-2-carboxylates 1-7 (X = Cl, Br) gave rise to the corresponding dimeric 3,3'-bi(1-benzothiophene) esters 8-13. …
Number of citations: 15 cccc.uochb.cas.cz
SK Chittimalla, C Bandi - Synlett, 2017 - thieme-connect.com
… 6-Chloro-5-methoxy-1-benzothiophene-4-ol (5f) brown solid: yield: 78 mg (58%). H NMR (400 MHz, CDCl 3 ): δ = 7.43 (td, J = 5.6, 0.8 Hz, 2 H), 7.35 (d, J = 5.6 Hz, 1 H), 6.13 (s, 1 H), …
Number of citations: 6 www.thieme-connect.com
BD Palmer, AM Thompson, RJ Booth… - Journal of medicinal …, 2006 - ACS Publications
High-throughput screening has identified a novel class of inhibitors of the checkpoint kinase Wee1, which have potential for use in cancer chemotherapy. These inhibitors are based on …
Number of citations: 125 pubs.acs.org
H Sugiyama, M Yoshida, K Mori… - Chemical and …, 2007 - jstage.jst.go.jp
As a novel class of IKKb inhibitors, a series of tricyclic furan derivatives was designed and synthesized based on the structure of known thiophene IKKb inhibitors. Among the various …
Number of citations: 48 www.jstage.jst.go.jp
I Cerminara, L Chiummiento, M Funicello… - Pharmaceuticals, 2012 - mdpi.com
This minireview provides a brief outline of the peculiar aspects of the preparation of peptidomimetic and pseudopeptidic structures containing heterocycles. In particular novel tricyclic …
Number of citations: 31 www.mdpi.com

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